molecular formula C8H5BrF2O2 B13112469 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one

2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one

Cat. No.: B13112469
M. Wt: 251.02 g/mol
InChI Key: HPFVHVCEUGWDMQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H5BrF2O2 It is a brominated derivative of hydroxyphenyl ethanone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one typically involves the bromination of 1-(3,5-difluoro-4-hydroxyphenyl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one
  • 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone

Uniqueness

Compared to similar compounds, 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

2-bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5BrF2O2/c9-3-7(12)4-1-5(10)8(13)6(11)2-4/h1-2,13H,3H2

InChI Key

HPFVHVCEUGWDMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(=O)CBr

Origin of Product

United States

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